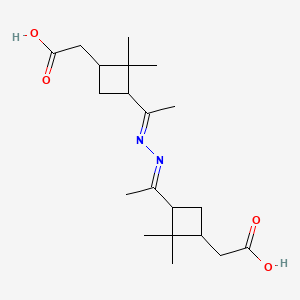
Pinolic acid, azine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid is a complex organic compound characterized by its unique cyclobutyl structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the cyclobutyl core: The cyclobutyl core can be synthesized via a [2+2] cycloaddition reaction between suitable alkenes.
Introduction of functional groups: Functional groups such as carboxymethyl and dimethyl groups can be introduced through various organic reactions including alkylation and carboxylation.
Formation of the imine and carbonimidoyl groups: These groups can be introduced through condensation reactions involving appropriate amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysis, and other advanced techniques to streamline the process.
化学反応の分析
Types of Reactions
2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imine groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
In industry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid could be used in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid include other cyclobutyl-containing molecules and compounds with similar functional groups. Examples include:
- 2,2-Dimethylcyclobutanecarboxylic acid
- 3-(Carboxymethyl)-2,2-dimethylcyclobutanone
- N-(2,2-Dimethylcyclobutyl)acetamide
Uniqueness
The uniqueness of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid lies in its combination of functional groups and cyclobutyl structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
5422-97-9 |
|---|---|
分子式 |
C20H32N2O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
2-[3-[(E)-N-[(E)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C20H32N2O4/c1-11(15-7-13(9-17(23)24)19(15,3)4)21-22-12(2)16-8-14(10-18(25)26)20(16,5)6/h13-16H,7-10H2,1-6H3,(H,23,24)(H,25,26)/b21-11+,22-12+ |
InChIキー |
XVYLZBKIPPCLTR-XHQRYOPUSA-N |
異性体SMILES |
C/C(=N\N=C(\C1C(C(C1)CC(=O)O)(C)C)/C)/C2C(C(C2)CC(=O)O)(C)C |
正規SMILES |
CC(=NN=C(C)C1CC(C1(C)C)CC(=O)O)C2CC(C2(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



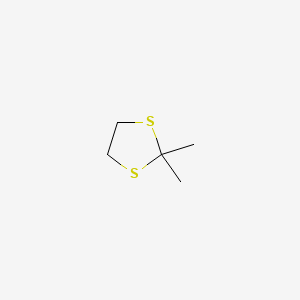
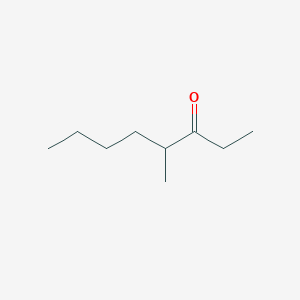

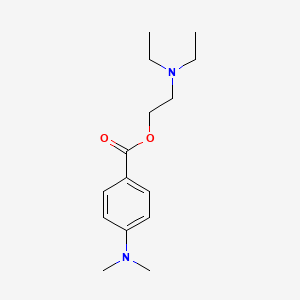

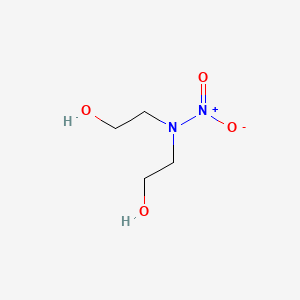

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
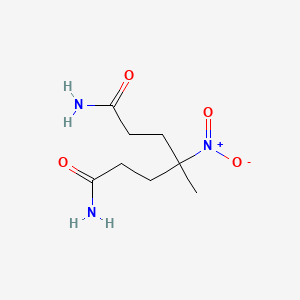
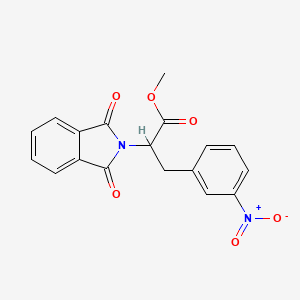
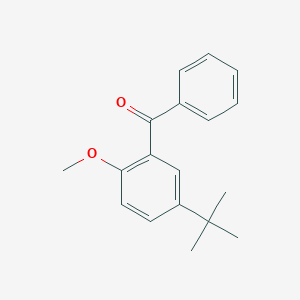
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
